Azadibenzocyclooctyne-PEG4-acid
CAS No.:
Cat. No.: VC13683961
Molecular Formula: C32H40N2O8
Molecular Weight: 580.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C32H40N2O8 |
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Molecular Weight | 580.7 g/mol |
IUPAC Name | 3-[2-[2-[2-[2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Standard InChI | InChI=1S/C32H40N2O8/c35-30(33-16-18-40-20-22-42-24-23-41-21-19-39-17-15-32(37)38)11-5-6-12-31(36)34-25-28-9-2-1-7-26(28)13-14-27-8-3-4-10-29(27)34/h1-4,7-10H,5-6,11-12,15-25H2,(H,33,35)(H,37,38) |
Standard InChI Key | RMYANOWYMFCGGS-UHFFFAOYSA-N |
SMILES | C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O |
Canonical SMILES | C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
Azadibenzocyclooctyne-PEG4-acid belongs to the family of cyclooctyne derivatives engineered for copper-free click chemistry. Its structure comprises three key components:
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Azadibenzocyclooctyne core: A strained cycloalkyne system that drives rapid cycloaddition with azides .
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PEG4 spacer: A tetraethylene glycol chain enhancing hydrophilicity and spatial flexibility .
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Terminal carboxylic acid: Enables covalent coupling to amine-bearing molecules via carbodiimide chemistry.
Table 1: Fundamental Chemical Properties
The strained cyclooctyne ring exhibits a bond angle distortion of approximately 18°, which lowers the activation energy for [3+2] cycloaddition with azides, achieving reaction rates up to 1.2 M⁻¹s⁻¹ in aqueous media .
Synthesis and Modification
Synthetic Pathways
The synthesis of azadibenzocyclooctyne-PEG4-acid involves a multi-step process derived from patented methodologies :
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Lactam formation: A benzannulated lactam precursor is reduced to generate a heterocyclic alkene.
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Alkyne introduction: The alkene undergoes dehydrogenation to yield the strained cyclooctyne core.
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PEG4-acid conjugation: A tetraethylene glycol linker with a terminal carboxylic acid is appended via amide bond formation.
Critical to this process is the avoidance of copper-based catalysts, which could prematurely react with the alkyne group .
Functional Derivatives
While the carboxylic acid group permits conjugation to amines, alternative derivatives like DBCO-PEG4-NH₂ (with an amine terminus) enable reactions with carboxyl or aldehyde groups. Comparative studies indicate that the acid-functionalized variant exhibits 23% higher aqueous stability than its amine counterpart due to reduced susceptibility to oxidation.
Applications in Bioconjugation
Biomolecule Labeling
Azadibenzocyclooctyne-PEG4-acid facilitates site-specific labeling of azide-modified proteins, nucleic acids, and glycans. For example:
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Antibody-drug conjugates (ADCs): The compound’s PEG spacer minimizes aggregation during linker attachment, improving pharmacokinetic profiles.
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Live-cell imaging: Reaction with azide-tagged fluorophores enables real-time tracking of cell-surface receptors without cytotoxicity .
Table 2: Reaction Efficiency in Model Systems
Substrate | Reaction Time (h) | Yield (%) |
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Azide-functionalized BSA | 1.5 | 92 ± 3 |
Azide-DNA oligonucleotide | 2.0 | 88 ± 4 |
Cell-surface glycans | 0.5 | 95 ± 2 |
Surface Functionalization
The compound’s utility extends to material science, where it modifies surfaces for biosensor applications:
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Microarray patterning: DBCO-coated slides react with azide-biotin, enabling selective immobilization of streptavidin-FITC (Fig. 6 in ).
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Polymer coatings: PEG4 spacers reduce non-specific binding by 40% compared to shorter PEG chains .
Comparative Analysis with DBCO Derivatives
Stability Profiles
Accelerated stability testing (40°C/75% RH) revealed:
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Acid derivative: 98% purity retained after 6 months.
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Amine derivative: 94% purity under identical conditions.
Future Directions
Ongoing research focuses on:
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